molecular formula C17H21NO2 B13798744 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl-

5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl-

Cat. No.: B13798744
M. Wt: 271.35 g/mol
InChI Key: ZANNKVOZIGJZAG-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is a heterocyclic organic compound that features an oxazolone ring substituted with a phenyl group and an ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired oxazolone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- can undergo various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethylcyclohexyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- exerts its effects involves interactions with specific molecular targets. The oxazolone ring can interact with enzymes and receptors, modulating their activity. The phenyl and ethylcyclohexyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(4H)-Oxazolone, 4-(1-ethylcyclohexyl)-2-phenyl- is unique due to its combination of an oxazolone ring with phenyl and ethylcyclohexyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-(1-ethylcyclohexyl)-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C17H21NO2/c1-2-17(11-7-4-8-12-17)14-16(19)20-15(18-14)13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3

InChI Key

ZANNKVOZIGJZAG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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